molecular formula C16H9Br2ClO2 B2807578 (4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-23-5

(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No. B2807578
M. Wt: 428.5
InChI Key: YRCGRQJGVHURRV-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone” is a chemical compound with the molecular formula C16H9Br2ClO2 and a molecular weight of 428.5. It is a derivative of benzofuran, a class of compounds that have been found to be suitable structures for a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, is characterized by a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

Benzofuran and its derivatives are known to undergo a variety of chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Scientific Research Applications

Synthesis and Biological Activity

  • β-Amyloid Aggregation Inhibitor Synthesis : A compound similar to the requested chemical, involving benzofuran derivatives, was synthesized and identified as a potent β-amyloid aggregation inhibitor. This demonstrates the compound's relevance in research related to Alzheimer's disease prevention or treatment (H. Choi et al., 2003).

  • Chemical Reactivity and Synthesis : Research on derivatives of benzofuran and benzothiophene highlighted methods for functionalizing these compounds through nucleophilic addition, which could be applicable for creating a wide range of substances with potential pharmaceutical uses (P. Pouzet et al., 1998).

  • Catalysis in Aqueous Medium : A study demonstrated the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) Methanone using DABCO as a catalyst in water, indicating an efficient method for synthesizing benzofuran derivatives with specific configurations (M. Salari, M. Mosslemin, & A. Hassanabadi, 2017).

  • Anticancer and Antimicrobial Agents : Novel benzofuran compounds were synthesized and evaluated for their anticancer and antimicrobial activities, showing significant potential in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).

  • Molecular Docking and Antimicrobial Activity : Another research synthesized new benzofuran derivatives and assessed their antimicrobial activity through molecular docking studies, suggesting their potential use in combating microbial resistance (R. Kenchappa et al., 2016).

Chemical Synthesis and Characterization

  • Novel Benzofuran Derivatives : The synthesis of unreported benzofuran derivatives was described, which could serve as key intermediates for further pharmaceutical development (Hong Zhang et al., 2012).

Future Directions

Benzofuran and its derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(4-chlorophenyl)-(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2ClO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGRQJGVHURRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone

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